Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C31H38ClN3O5S2 and its molecular weight is 632.23. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is part of a broader class of chemicals that are synthesized for various research purposes, including the study of crystal structures, hydrogen bonding, and molecular interactions. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2',1':4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates involves pyrimidine ring annulation, which is a key step in the synthesis of complex heterocyclic compounds (Dolzhenko et al., 2006). These synthetic pathways contribute to the development of new pharmaceuticals and materials with specific properties.
Molecular Docking and Pharmacological Evaluation
Compounds with complex structures such as the one described are often subjects of molecular docking studies to predict their interaction with biological targets, which is crucial in drug design. The synthesis and pharmacological evaluation of novel heterocyclic compounds containing sulfonamido moieties aim to develop new antibacterial agents, demonstrating the relevance of such compounds in medical research (Azab et al., 2013).
Antioxidant and Anticancer Activities
The research into novel pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, pyrido[3",2":4',5']thieno[3',2':4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems highlights the potential of these compounds in developing therapeutic agents with antioxidant and anticancer activities (Bakhite et al., 2005). Such studies underscore the importance of synthetic chemistry in discovering new drugs.
Receptor Binding Studies
Understanding the interaction between chemical compounds and biological receptors is fundamental in drug development. The study of receptor binding sites of hypoglycemic sulfonylureas and related compounds helps elucidate the mechanism of action of drugs, paving the way for the development of more effective treatments with fewer side effects (Brown & Foubister, 1984).
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O5S2.ClH/c1-4-39-31(36)28-26-14-15-33(19-23-8-6-5-7-9-23)20-27(26)40-30(28)32-29(35)24-10-12-25(13-11-24)41(37,38)34-17-21(2)16-22(3)18-34;/h5-13,21-22H,4,14-20H2,1-3H3,(H,32,35);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJQKBOCMJCGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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